![molecular formula C18H11ClN4O5 B6554398 7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione CAS No. 1031674-80-2](/img/structure/B6554398.png)
7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a useful research compound. Its molecular formula is C18H11ClN4O5 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
The exact mass of the compound 7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is 398.0417972 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazoline derivatives, including AKOS004943067, have been investigated for their antibacterial properties. These compounds exhibit potential against various bacterial strains, making them valuable candidates for developing novel antibiotics . Researchers have explored the structure-activity relationships (SAR) of quinazolinone derivatives, aiming to optimize their antimicrobial efficacy .
Anticancer Potential
Quinazolines and quinazolinones serve as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. Some quinazoline-derived compounds, such as erlotinib and gefitinib, are approved drugs used in cancer treatment. These compounds target specific pathways involved in lung and pancreatic cancers . Further investigations into AKOS004943067’s anticancer properties could reveal its potential as an antitumor agent.
Antioxidant Effects
Quinazolinone derivatives, including AKOS004943067, have been studied for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases. Investigating the antioxidant potential of this compound could provide insights into its therapeutic applications .
Anti-Inflammatory Properties
Quinazolines have demonstrated anti-inflammatory effects. AKOS004943067 may modulate inflammatory pathways, making it relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .
Neuroprotective Effects
Although not extensively explored, quinazoline derivatives have shown promise as neuroprotective agents. Investigating AKOS004943067’s impact on neuronal health and its potential for treating neurodegenerative diseases could be an exciting avenue for research .
Other Applications
Beyond the mentioned fields, quinazoline derivatives have been investigated for antiviral, antitubercular, and antitumor activities. Researchers continue to explore their potential in various therapeutic areas .
Eigenschaften
IUPAC Name |
7-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O5/c19-10-3-1-2-9(4-10)16-21-15(28-22-16)7-23-17(24)11-5-13-14(27-8-26-13)6-12(11)20-18(23)25/h1-6H,7-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPIMFEIKHNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.